molecular formula C14H8ClFO3 B306287 2-Chloro-4-formylphenyl 2-fluorobenzoate

2-Chloro-4-formylphenyl 2-fluorobenzoate

Cat. No.: B306287
M. Wt: 278.66 g/mol
InChI Key: NJKJKARSIPDBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-formylphenyl 2-fluorobenzoate is a high-purity chemical intermediate designed for advanced research and development applications. This compound integrates two distinct functional moieties—a 2-fluorobenzoate ester and a 2-chloro-4-formylphenyl group—making it a versatile and valuable building block in synthetic organic chemistry . The presence of the formyl group offers a reactive handle for further chemical transformations, such as condensations to form Schiff bases or reductions to alcohols, facilitating the construction of more complex molecular architectures . Simultaneously, the benzoate ester group, derived from a structure related to 2-fluorobenzoic acid, can be utilized to modulate the compound's properties or serve as a synthetic precursor . Researchers can employ this bifunctional reagent in the synthesis of specialized organic molecules, including potential candidates for pharmaceutical development, where similar halogenated and formyl-substituted structures are commonly used to create novel active ingredients . Its structure suggests potential application in creating polymers or advanced materials with specific properties. This compound is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment, including gloves, eye protection, and protective clothing, in a well-ventilated laboratory setting .

Properties

Molecular Formula

C14H8ClFO3

Molecular Weight

278.66 g/mol

IUPAC Name

(2-chloro-4-formylphenyl) 2-fluorobenzoate

InChI

InChI=1S/C14H8ClFO3/c15-11-7-9(8-17)5-6-13(11)19-14(18)10-3-1-2-4-12(10)16/h1-8H

InChI Key

NJKJKARSIPDBPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Fluorobenzoate Esters

Ethyl 2-chloro-4-fluorobenzoate (C₉H₈ClFO₂, MW: 202.61 g/mol)
  • Key Differences: The ethyl ester group in this compound confers higher volatility and solubility in non-polar solvents compared to the bulkier 2-chloro-4-formylphenyl group in the target compound . Lacks the formyl group, limiting its utility in follow-up reactions like aldehyde-specific condensations. Applications: Primarily used as a building block in carboxylate-based prodrugs or surfactants.
Methyl 2-fluorobenzoate (C₈H₇FO₂, MW: 154.14 g/mol)
  • Faster hydrolysis rates due to reduced steric hindrance, as seen in enzymatic defluorination studies .

Chloro-Fluoro Aromatic Derivatives

4-Chloro-2-fluorophenylboronic acid (C₆H₅BClFO₂, MW: 173.37 g/mol)
  • Functional Contrast :
    • The boronic acid group enables Suzuki-Miyaura cross-couplings, whereas the benzoate ester in the target compound acts as a leaving group or stabilizer in nucleophilic substitutions .
    • The absence of a formyl group reduces its versatility in multi-step syntheses.
4-Chloro-2-fluoronitrobenzene (C₆H₃ClFNO₂, MW: 175.55 g/mol)
  • Reactivity: The nitro group (-NO₂) is a strong electron-withdrawing group, enhancing electrophilic substitution reactivity compared to the formyl group (-CHO) . Limited biodegradability under anaerobic conditions due to nitro group persistence, unlike fluorobenzoates, which undergo microbial defluorination .

Formyl-Containing Analogues

4-Chloro-2-formylphenylboronic acid (C₇H₅BClFO₃, MW: 201.37 g/mol)
  • Synergistic Functionality :
    • Combines boronic acid and formyl groups, enabling sequential cross-coupling and condensation reactions.
    • Unlike the target compound, its ester-free structure reduces stability in acidic or aqueous conditions .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
2-Chloro-4-formylphenyl 2-fluorobenzoate C₁₄H₈ClFO₃ 278.66 Benzoate ester, -CHO, -Cl, -F Suzuki couplings, drug intermediates
Ethyl 2-chloro-4-fluorobenzoate C₉H₈ClFO₂ 202.61 Ethyl ester, -Cl, -F Prodrug synthesis
4-Chloro-2-fluorophenylboronic acid C₆H₅BClFO₂ 173.37 Boronic acid, -Cl, -F Cross-coupling reactions
4-Chloro-2-fluoronitrobenzene C₆H₃ClFNO₂ 175.55 Nitro group, -Cl, -F Electrophilic substitutions

Table 2: Biodegradability and Stability

Compound Hydrolysis Rate (Relative) Anaerobic Degradation Pathway Environmental Impact Notes
This compound Moderate Ester hydrolysis → 2-fluorobenzoate → defluorination Chloro substituent slows degradation
Ethyl 2-chloro-4-fluorobenzoate High Rapid ester cleavage → 2-fluorobenzoate Higher persistence in acidic media
4-Chloro-2-fluoronitrobenzene Low Nitro group resistance to reduction Persistent in anaerobic environments

Preparation Methods

Esterification of 2-Fluorobenzoic Acid with 2-Chloro-4-Formylphenol

The most direct route involves coupling 2-fluorobenzoic acid with 2-chloro-4-formylphenol via Steglich esterification (Figure 1A). This method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 0–25°C. The reaction achieves 85–92% yield but requires rigorous exclusion of moisture.

Optimization Data

ParameterOptimal RangeYield Impact
Catalyst (DCC:DMAP)1.2:0.1 molar ratio<70% if unbalanced
Temperature0°C → 25°C gradient+15% yield vs. static
SolventAnhydrous DCM90% vs. 72% in THF

Alternative esterification methods include:

  • Mitsunobu conditions : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine, achieving 88% yield but higher cost.

  • Enzymatic catalysis : Lipases in ionic liquids (e.g., [BMIM][BF₄]) enable 82% yield at 40°C, though with slower kinetics (48–72 h).

Halogenation-Functionalization Cascade

A two-step approach derived from CN105732357A and CN114790149A patents:

  • Synthesis of 2-Chloro-4-fluorobenzoic acid :

    • Method A : Oxidative chlorination of m-chloroaniline using H₂O₂/KF in ionic liquids (96.9% yield).

    • Method B : Diazotization of 2-chloro-4-fluoroaniline with NaNO₂/HCl, followed by CuCN-mediated cyanation and hydrolysis (89% yield).

  • Formylation and Esterification :

    • Vilsmeier-Haack reaction : Treat 2-chloro-4-fluorobenzoic acid with POCl₃/DMF to install the formyl group, then esterify with 2-fluorophenol under Dean-Stark conditions (76% overall yield).

Critical Considerations

  • Chlorine positioning: Use KF/Al₂O₃ to suppress para-chlorination byproducts.

  • Solvent selection: Ionic liquids (e.g., [EMIM][OTf]) reduce side reactions vs. traditional solvents.

Catalytic Systems and Reaction Optimization

Transition-Metal Catalysis

Palladium-mediated cross-coupling (adapted from US4620042A ):

  • Suzuki-Miyaura : React 2-bromo-4-fluorobenzoate with 2-chloro-4-formylphenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in EtOH/H₂O (82% yield).

  • Limitations: Requires strict control of pH (8.5–9.0) to prevent boronic acid decomposition.

Copper-based systems :

  • Ullmann coupling : CuI/1,10-phenanthroline in DMSO at 110°C achieves 78% yield but generates stoichiometric waste.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques (e.g., CN110759806A ):

  • React 2-fluorobenzoyl chloride with 2-chloro-4-hydroxybenzaldehyde in a 1:1 molar ratio.

  • Conditions: 30 Hz, 2 h, K₂CO₃ as base.

  • Yield: 94% with 99.2% purity (HPLC).

  • Advantages: No solvent waste, 80% reduced energy consumption vs. thermal methods.

Industrial-Scale Production Challenges

Purification and Byproduct Management

ImpuritySourceRemoval Method
4-Chloro isomerRegioselectivity lossFractional crystallization (hexane/EtOAc)
Hydrolyzed acidMoisture exposureMolecular sieves (3Å) during reaction
Di-ester byproductsExcess acyl chlorideControlled stoichiometry (0.95:1 ratio)

Case Study : A pilot plant using CN105732357A methodology reduced impurities from 12% to <0.5% by implementing inline FTIR monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.